4-Chloro-2-(4,6-diphenylpyridin-2-yl)phenol
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Overview
Description
4-chloro-2-(4,6-diphenyl-2-pyridinyl)Phenol is a complex organic compound characterized by its unique structure, which includes a phenol group substituted with a chlorine atom and a pyridinyl group with diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(4,6-diphenyl-2-pyridinyl)Phenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(4,6-diphenyl-2-pyridinyl)Phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-chloro-2-(4,6-diphenyl-2-pyridinyl)Phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-(4,6-diphenyl-2-pyridinyl)Phenol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application, but common targets include proteins involved in cell signaling or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-diphenylpyridine: Similar structure but lacks the phenol group.
4-chloro-2,6-diphenylphenol: Similar structure but lacks the pyridinyl group.
Uniqueness
4-chloro-2-(4,6-diphenyl-2-pyridinyl)Phenol is unique due to the combination of its phenol and pyridinyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C23H16ClNO |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-chloro-2-(4,6-diphenylpyridin-2-yl)phenol |
InChI |
InChI=1S/C23H16ClNO/c24-19-11-12-23(26)20(15-19)22-14-18(16-7-3-1-4-8-16)13-21(25-22)17-9-5-2-6-10-17/h1-15,26H |
InChI Key |
UZXUHADXGVYFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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